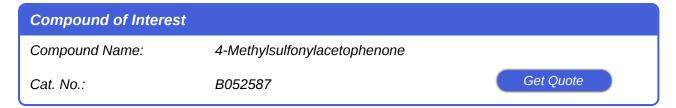




Spectroscopic Characterization of 4-Methylsulfonylacetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Overview of Spectroscopic Data

The structural elucidation of 4-Methylsulfonylacetophenone is supported by a combination of spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy confirm the carbonhydrogen framework, Infrared spectroscopy identifies the key functional groups, and Mass Spectrometry provides information on the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 4-Methylsulfonylacetophenone.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **4-Methylsulfonylacetophenone**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.15	Doublet	2H	Aromatic (ortho to acetyl)
~8.05	Doublet	2H	Aromatic (ortho to sulfonyl)
3.10	Singlet	3H	-SO ₂ CH ₃
2.65	Singlet	3H	-COCH₃

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **4-Methylsulfonylacetophenone**

Chemical Shift (δ) ppm	Assignment
196.8	Carbonyl Carbon (C=O)
144.5	Aromatic (ipso- to sulfonyl)
140.0	Aromatic (ipso- to acetyl)
129.5	Aromatic (ortho to acetyl)
127.8	Aromatic (ortho to sulfonyl)
44.5	Methylsulfonyl Carbon (-SO₂CH₃)
26.9	Acetyl Methyl Carbon (-COCH₃)

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol for NMR Spectroscopy



Sample Preparation: A sample of **4-Methylsulfonylacetophenone** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz.

- ¹H NMR: Spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR: Spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., TopSpin, Mnova). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (for ¹H) or the residual solvent peak (for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for 4-Methylsulfonylacetophenone



Wavenumber (cm⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (-CH ₃)
~1685	Strong	Carbonyl (C=O) stretch of a ketone
~1600, ~1470	Medium	Aromatic C=C ring stretch
~1310	Strong	Asymmetric SO ₂ stretch
~1150	Strong	Symmetric SO ₂ stretch

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of **4-Methylsulfonylacetophenone** (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[1][2][3][4] The resulting fine powder was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[2][5]

Instrumentation and Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in a sample holder in the instrument's beam path. The spectrum was typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **4-Methylsulfonylacetophenone**



m/z	Relative Intensity	Assignment
198	Moderate	[M] ⁺ (Molecular Ion)
183	High	[M - CH ₃] ⁺
121	Moderate	[M - SO ₂ CH ₃] ⁺
105	Base Peak	[C7H5O]+
77	High	[C ₆ H ₅] ⁺

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of **4-Methylsulfonylacetophenone** was prepared by dissolving a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

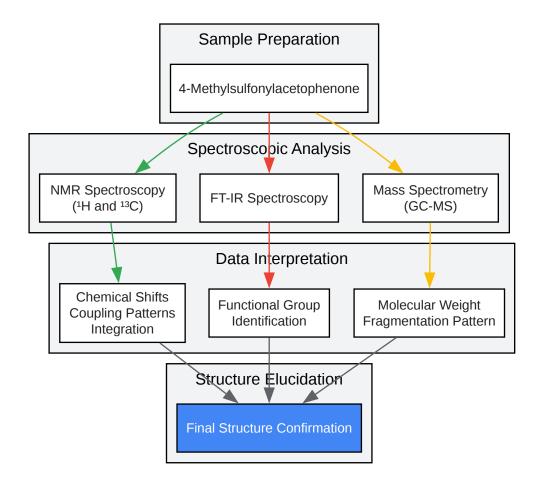
Instrumentation and Acquisition: The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- Gas Chromatography (GC): A small volume of the sample solution (typically 1 μL) was
 injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g.,
 helium) through a capillary column (e.g., a DB-5ms column) to separate the analyte from any
 impurities. The oven temperature was programmed to increase gradually to ensure good
 separation.
- Mass Spectrometry (MS): As the analyte eluted from the GC column, it entered the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules. The resulting ions were then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Methylsulfonylacetophenone**.





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General workflow for spectroscopic analysis.

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References

- 1. scienceijsar.com [scienceijsar.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency Kintek Press [kinteksolution.com]
- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis -Kintek Solution [kindle-tech.com]



- 4. shimadzu.com [shimadzu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
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